2-((2-(2,4-二氟苯胺基)-2-氧代乙基)磺酰基)乙酸

描述

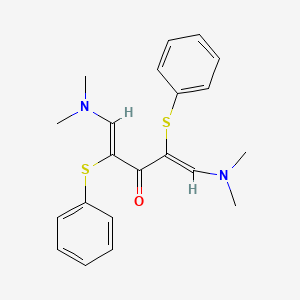

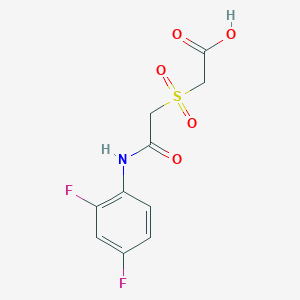

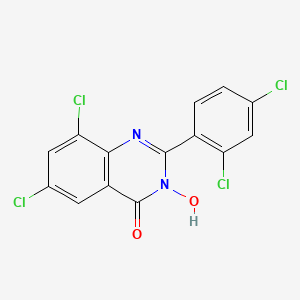

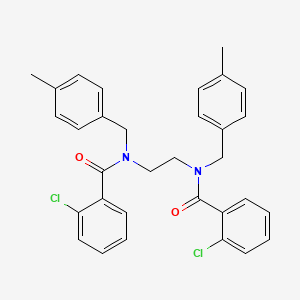

The compound "2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid" is a chemical entity that appears to be related to the class of sulfur-nitrogen compounds and sulfonates, which are characterized by the presence of a sulfonyl group attached to an acetic acid moiety. This compound is not directly mentioned in the provided papers, but the papers do discuss related sulfur-containing compounds and their reactivity, which can provide insights into the properties and potential synthesis of the compound .

Synthesis Analysis

The synthesis of related sulfur-nitrogen compounds is detailed in the first paper, where the authors report the synthesis of acyclic (fluorosulfonyl)- or ((trifluoromethyl)sulfonyl)-nitrogen derivatives . Although the compound of interest is not directly synthesized in these studies, the methodologies described could potentially be adapted for its synthesis. For example, the use of trifluoromethanesulfonic acid as a catalyst in Friedel-Crafts alkylations, as mentioned in the second paper, could be a relevant technique for introducing the sulfonyl group into aromatic systems . Additionally, the one-pot synthesis approach for difluoro(organylsulfinyl)acetic acid esters described in the fifth paper might offer a pathway to synthesize the difluoroanilino moiety of the target compound .

Molecular Structure Analysis

The molecular structure of the compound "2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid" would likely exhibit characteristics similar to those of the sulfur-nitrogen compounds discussed in the first paper. These compounds show extensive electron delocalization and planar nitrogen atoms, which could influence the reactivity and stability of the compound . The molecular structure would also be influenced by the electron-withdrawing effects of the difluoro groups on the aniline moiety.

Chemical Reactions Analysis

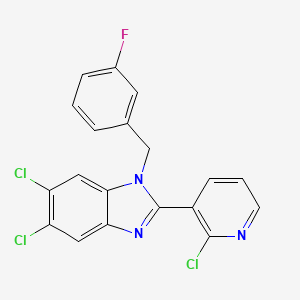

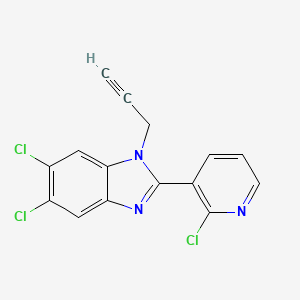

The chemical reactivity of the compound would be influenced by the presence of the sulfonyl and difluoroanilino groups. The sulfonyl group is a good leaving group, which could facilitate nucleophilic substitution reactions. The difluoroanilino group could undergo electrophilic aromatic substitution, as suggested by the Friedel-Crafts alkylation reactions catalyzed by trifluoromethanesulfonic acid . The acid-mediated sulfonylation of allenylphosphine oxides discussed in the fourth paper could also provide insights into potential reactions involving the sulfonyl group of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid" would be influenced by its functional groups. The presence of the sulfonyl group would likely increase the compound's acidity and polarity, affecting its solubility in various solvents. The difluoro groups would contribute to the compound's lipophilicity and could affect its electronic properties. The dissociation behavior of trifluoromethanesulfonic acid in non-aqueous solvents, as studied in the third paper, could provide a comparative basis for understanding the acid strength and solvation effects of the compound . The transformation of sulfoxide intermediates into sulfides and sulfones, as demonstrated in the fifth paper, could also be relevant for understanding the oxidation states and potential modifications of the sulfonyl group in the compound .

科学研究应用

环境研究应用

涉及全氟化学物质 (PFC) 的研究,例如 2-((2-(2,4-二氟苯胺基)-2-氧代乙基)磺酰基)乙酸,主要集中在环境研究上。研究探讨了 PFC 在各种环境基质(如沉积物和污泥)中的存在和定量。例如,Higgins 等人(2005)开发了一种定量分析方法来检测沉积物和污泥中的 PFC,突出了这些化合物的环境普遍性,包括可以转化为全氟辛烷磺酸 (PFOS) 的物质 (Higgins 等,2005).

城市流域污染

另一个研究角度涉及表征城市流域中 PFC 的发生和来源。例如,Nguyen 等人(2011)在新加坡的滨海集水区进行了一项研究,确定了各种 PFC 化合物,包括 N-乙基和 N-甲基全氟辛烷磺酰胺乙酸的转化产物 (Nguyen、Reinhard 和 Karina,2011).

有机化学和合成

在有机化学领域,人们对合成和使用含有磺酰基的化合物(类似于 2-((2-(2,4-二氟苯胺基)-2-氧代乙基)磺酰基)乙酸)非常感兴趣。例如,Indumathi 等人(2010)讨论了高度取代的噻吩并噻吩并吡喃的合成,涉及在多米诺环化过程中使用的磺酰基化合物 (Indumathi、Perumal 和 Menéndez,2010).

分析化学应用

在分析化学中,重点是开发检测和定量相关化合物的方法。例如,Shivhare 等人(1991)描述了一种测定各种样品中 2,4-二氯苯氧基乙酸的方法,这展示了相关化合物检测技术的更广泛应用 (Shivhare、Raju 和 Gupta,1991).

健康和暴露研究

健康和暴露研究也利用了这一类化合物。例如,Calafat 等人(2007)测量了美国人群中各种 PFC(包括相关的磺酰基乙酸化合物)的浓度,突出了广泛的暴露 (Calafat 等,2007).

属性

IUPAC Name |

2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfonylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO5S/c11-6-1-2-8(7(12)3-6)13-9(14)4-19(17,18)5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYZHRSLHSHDSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CS(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801167714 | |

| Record name | 2-[[2-[(2,4-Difluorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801167714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338793-84-3 | |

| Record name | 2-[[2-[(2,4-Difluorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338793-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[2-[(2,4-Difluorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801167714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile](/img/structure/B3035910.png)

![6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3035911.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3035919.png)

![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B3035922.png)

![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl Cyclopropanecarboxylate](/img/structure/B3035923.png)

![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-fluorobenzoate](/img/structure/B3035924.png)